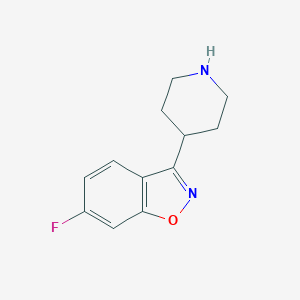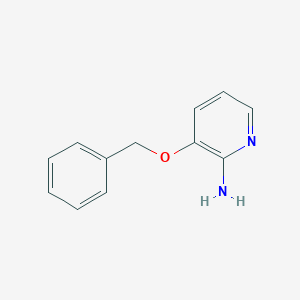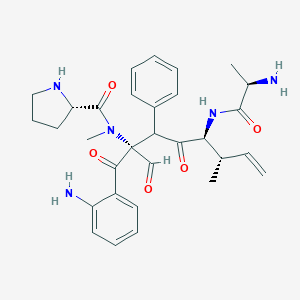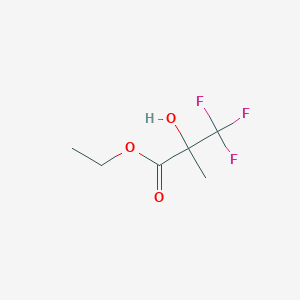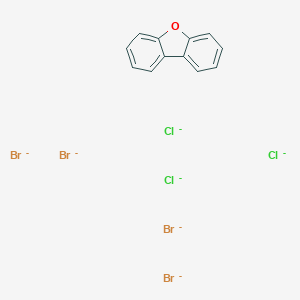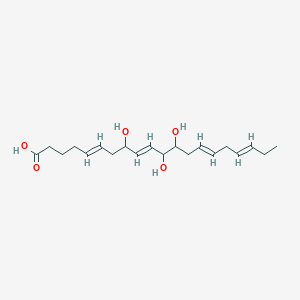
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid, commonly known as 8-HETE, is a bioactive lipid derived from arachidonic acid. It is a member of the eicosanoid family and is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Mechanism Of Action
8-HETE exerts its biological effects by binding to specific receptors on the cell surface or by modulating intracellular signaling pathways. It has been shown to activate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It also regulates the expression of genes involved in inflammation, angiogenesis, and cell proliferation.
Biochemical And Physiological Effects
8-HETE has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context. It promotes the production of pro-inflammatory cytokines and chemokines, such as IL-6 and MCP-1, and enhances the recruitment of immune cells to the site of inflammation. It also induces the expression of adhesion molecules on endothelial cells, which facilitates the adhesion and migration of immune cells. On the other hand, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the production of anti-inflammatory cytokines, such as IL-10. It also regulates the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.
Advantages And Limitations For Lab Experiments
The advantages of using 8-HETE in lab experiments are its well-defined structure, availability, and specificity. It can be synthesized chemically or obtained from natural sources, and its biological effects can be studied in vitro and in vivo. However, the limitations of using 8-HETE in lab experiments are its instability, short half-life, and potential toxicity. It can undergo further oxidation or degradation, which may affect its biological activity. Therefore, careful consideration should be given to the concentration and duration of exposure when using 8-HETE in lab experiments.
Future Directions
The future directions of research on 8-HETE include the identification of its specific receptors, the elucidation of its signaling pathways, and the development of therapeutic strategies targeting its synthesis and action. The development of specific inhibitors or agonists of 8-HETE receptors may lead to the development of novel therapies for various diseases, including inflammation, cancer, and cardiovascular diseases. Furthermore, the identification of biomarkers for 8-HETE may facilitate the diagnosis and prognosis of these diseases.
Synthesis Methods
8-HETE can be synthesized by the oxidation of arachidonic acid through the action of lipoxygenase enzymes. It can also be produced by the non-enzymatic oxidation of arachidonic acid in the presence of reactive oxygen species. The synthesis of 8-HETE can be achieved through chemical synthesis as well.
Scientific Research Applications
8-HETE has been extensively studied for its role in inflammation, cancer, and cardiovascular diseases. It has been found to be involved in the regulation of immune responses, angiogenesis, and cell proliferation. It has also been implicated in the pathogenesis of various diseases, including atherosclerosis, stroke, and cancer. The scientific research application of 8-HETE includes the investigation of its role in these diseases and the development of therapeutic strategies targeting its synthesis and action.
properties
CAS RN |
103301-70-8 |
|---|---|
Product Name |
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid |
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5E,9E,14E,17E)-8,11,12-trihydroxyicosa-5,9,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h3-4,6-7,9-10,15-19,21-23H,2,5,8,11-14H2,1H3,(H,24,25)/b4-3+,9-7+,10-6+,16-15+ |
InChI Key |
GWRXSUUNZUWJCL-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)O)O |
SMILES |
CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
synonyms |
8,11,12-trihydroxyeicosa-5,9,14,17-tetraenoic acid trioxilin A4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
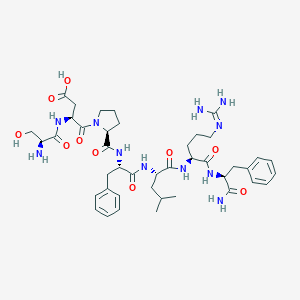
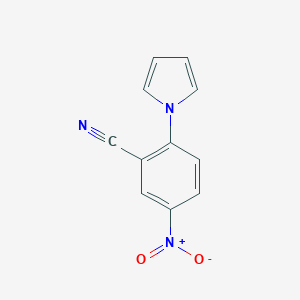
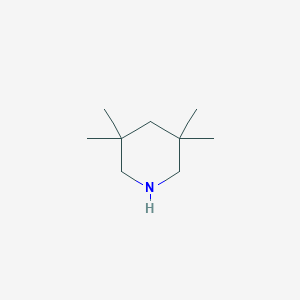
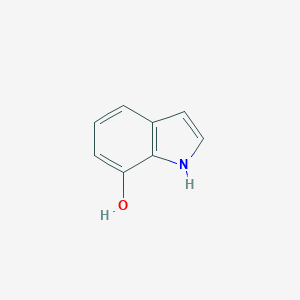
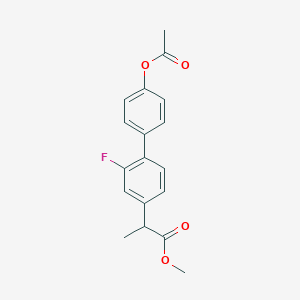
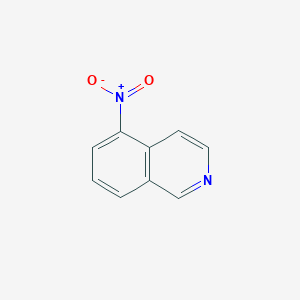
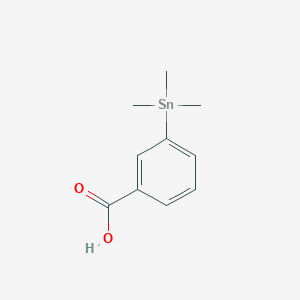
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
